molecular formula C64H50CaN8O14S2 B14667491 Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) CAS No. 43035-18-3

Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt)

Cat. No.: B14667491
CAS No.: 43035-18-3
M. Wt: 1259.3 g/mol
InChI Key: GKPNTENSJLYPAC-UHFFFAOYSA-L
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Description

Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) is a complex organic compound with a molecular formula of C64H50CaN8O14S2 . This compound is known for its intricate structure, which includes multiple functional groups such as hydroxyl, methoxy, and sulphonate groups. It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) involves multiple steps, including the formation of azo bonds and the incorporation of sulphonate groups. The process typically starts with the diazotization of an aromatic amine, followed by coupling with a naphthol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. The final product is often purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the azo bonds can produce amines .

Scientific Research Applications

Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various cellular processes. The presence of multiple functional groups allows it to participate in diverse chemical interactions, making it a versatile compound in scientific research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis4-3-2-hydroxy-3-(4-methoxyphenyl)aminocarbonyl-1-naphthylazo-4-methylbenzoylaminobenzenesulphonate (calcium salt) is unique due to its complex structure and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions.

Properties

CAS No.

43035-18-3

Molecular Formula

C64H50CaN8O14S2

Molecular Weight

1259.3 g/mol

IUPAC Name

calcium;4-[[3-[[2-hydroxy-3-[(4-methoxyphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methylbenzoyl]amino]benzenesulfonate

InChI

InChI=1S/2C32H26N4O7S.Ca/c2*1-19-7-8-21(31(38)33-23-11-15-25(16-12-23)44(40,41)42)18-28(19)35-36-29-26-6-4-3-5-20(26)17-27(30(29)37)32(39)34-22-9-13-24(43-2)14-10-22;/h2*3-18,37H,1-2H3,(H,33,38)(H,34,39)(H,40,41,42);/q;;+2/p-2

InChI Key

GKPNTENSJLYPAC-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)O.CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)[O-])N=NC3=C(C(=CC4=CC=CC=C43)C(=O)NC5=CC=C(C=C5)OC)O.[Ca+2]

Origin of Product

United States

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